![molecular formula C28H31NO6 B14103423 3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 6432-17-3](/img/structure/B14103423.png)
3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
“3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a pyrrolidone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Construction of the Pyrrolidone Ring: This step may involve the reaction of amines with cyclic anhydrides or lactones.
Introduction of Substituents: Various substituents such as the oxolan-2-ylmethyl and propoxyphenyl groups can be introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-methoxy-2-nitro-benzaldehyde
- 2,5-dihydro-1H-pyrrol-2-one derivatives
- Benzofuran derivatives
Uniqueness
The uniqueness of “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
6432-17-3 |
---|---|
Molecular Formula |
C28H31NO6 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(oxolan-2-ylmethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H31NO6/c1-3-12-33-21-9-6-18(7-10-21)25-24(27(31)28(32)29(25)16-22-5-4-13-34-22)26(30)19-8-11-23-20(15-19)14-17(2)35-23/h6-11,15,17,22,25,30H,3-5,12-14,16H2,1-2H3 |
InChI Key |
CMKQFRQNHQVMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5CCCO5 |
Origin of Product |
United States |
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